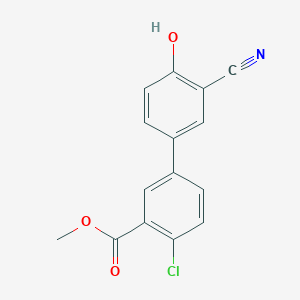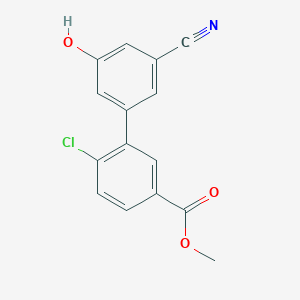
4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% (4-CMC-2-CN) is a synthetic compound that is widely used in scientific research for a variety of purposes. It is a derivative of phenol and is a white crystalline solid with a melting point of 137-139°C. It is a versatile compound that has been used in the synthesis of various other compounds, as a reagent in chemical reactions, and as a substrate in biochemical experiments. 4-CMC-2-CN has also been used in a variety of other applications, including as a corrosion inhibitor, a catalyst, and in the production of pharmaceuticals.
Aplicaciones Científicas De Investigación
4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as a substrate in biochemical experiments, and as a catalyst in chemical reactions. It has also been used in the production of pharmaceuticals, as a corrosion inhibitor, and in the synthesis of polymers. Additionally, it has been used in the study of the mechanisms of action of various drugs, as well as in the study of the biochemical and physiological effects of various compounds.
Mecanismo De Acción
The exact mechanism of action of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in certain chemical reactions, and it is thought to interact with various cellular components in order to facilitate the biochemical and physiological effects of other compounds.
Biochemical and Physiological Effects
4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to act as a catalyst in certain chemical reactions, and it has been shown to interact with various cellular components in order to facilitate the biochemical and physiological effects of other compounds. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, and it has been shown to have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% in laboratory experiments are its versatility and its availability. It is a relatively inexpensive compound that is widely available, and it can be used in a variety of applications. Additionally, it is relatively easy to synthesize and can be used in a variety of chemical reactions. However, there are some limitations to using 4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% in laboratory experiments. It is a relatively unstable compound, and it can be difficult to store and handle. Additionally, it is toxic and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for 4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% research. These include the development of more efficient synthesis methods, the study of its mechanism of action, and the exploration of its potential applications in the treatment of various diseases. Additionally, further research could be conducted into its potential as a corrosion inhibitor, a catalyst, and in the production of pharmaceuticals. Finally, further research could be conducted into its biochemical and physiological effects, as well as its potential as an antioxidant and anti-inflammatory agent.
Métodos De Síntesis
4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol, 95% can be synthesized using a number of different methods. One of the most common methods is the reaction of 4-chloro-3-methoxycarbonylphenol with cyanide ion. This reaction is usually carried out in aqueous solution at room temperature. Other methods of synthesis include the reaction of 4-chloro-3-methoxycarbonylphenol with an amine, the reaction of 4-chloro-3-methoxycarbonylphenol with an alcohol, and the reaction of 4-chloro-3-methoxycarbonylphenol with an acid.
Propiedades
IUPAC Name |
methyl 2-chloro-5-(3-cyano-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-15(19)12-7-10(2-4-13(12)16)9-3-5-14(18)11(6-9)8-17/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNHGJIPRVUYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684985 |
Source


|
| Record name | Methyl 4-chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methoxycarbonylphenyl)-2-cyanophenol | |
CAS RN |
1261942-61-3 |
Source


|
| Record name | Methyl 4-chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377107.png)





![2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377151.png)
![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)
![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)



